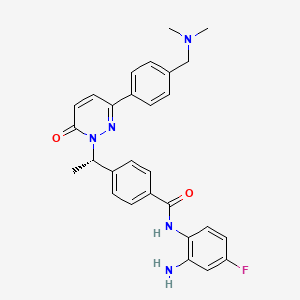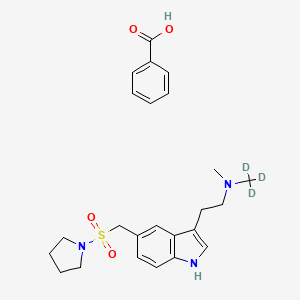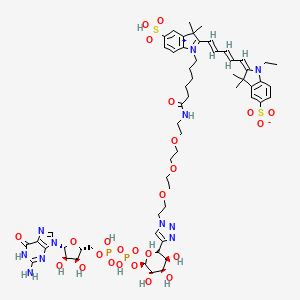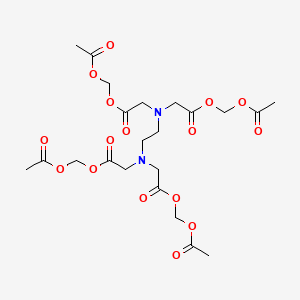
VIC phosphoramidite, 6-isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VIC phosphoramidite, 6-isomer is an asymmetrical xanthene dye used primarily in the design of quantitative polymerase chain reaction (qPCR) probes. This compound is known for its spectral properties, which are similar to those of HEX and JOE dyes. It is widely utilized in molecular biology for labeling oligonucleotides at the 5’-terminus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VIC phosphoramidite, 6-isomer involves the reaction of the corresponding alcohol with a phosphitylating reagent. This process is typically carried out under standard coupling conditions, similar to those used for normal nucleobases. The coupling reaction usually takes about 10 minutes . Deprotection is achieved using standard conditions with ammonium hydroxide or a solution of 30% ammonium hydroxide and 40% aqueous methylamine (1:1 v/v) at 65°C for 15 minutes .
Industrial Production Methods: Industrial production of phosphoramidites, including this compound, often involves automated chemical synthesis. This method allows for the efficient production of oligonucleotides, which are essential for various applications in research laboratories, hospitals, and industry .
Chemical Reactions Analysis
Types of Reactions: VIC phosphoramidite, 6-isomer primarily undergoes substitution reactions during the synthesis of oligonucleotides. The key step in this process is the reaction of the nucleoside phosphoramidite building block with the terminal 5’-OH of the oligonucleotide .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include phosphitylating agents and ammonium hydroxide. The reaction conditions typically involve standard coupling and deprotection procedures .
Major Products Formed: The major product formed from the reaction of this compound is a labeled oligonucleotide, which can be used in various molecular biology applications .
Scientific Research Applications
VIC phosphoramidite, 6-isomer is widely used in scientific research for labeling oligonucleotides in qPCR probes. These probes are essential for the detection and quantification of nucleic acids in various biological samples. The compound is also used in the design of TaqMan, Molecular Beacon, and Scorpion probes . Additionally, this compound is employed in the synthesis of fluorescence-labeled oligonucleotides for diagnostic assays, molecular assays, microscopy, and microarrays .
Mechanism of Action
The mechanism of action of VIC phosphoramidite, 6-isomer involves its conjugation to oligonucleotides at the 5’-end. This labeling allows for the detection of specific nucleic acid sequences through fluorescence. The spectral properties of this compound enable it to emit fluorescence in the yellow-green part of the spectrum, which is detected during qPCR and other molecular assays .
Comparison with Similar Compounds
Similar Compounds:
- HEX phosphoramidite
- JOE phosphoramidite
- TET phosphoramidite
- Cyanine 5.5 carboxylic acid
- Cyanine 3 azide
- FAM NHS ester, 6-isomer
Uniqueness: VIC phosphoramidite, 6-isomer is unique due to its asymmetrical xanthene structure, which provides distinct spectral properties. This makes it particularly useful for labeling qPCR probes and other oligonucleotides, offering advantages in terms of fluorescence detection and quantification .
Properties
Molecular Formula |
C52H59Cl3N3O10P |
|---|---|
Molecular Weight |
1023.4 g/mol |
IUPAC Name |
[4,7,7'-trichloro-6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxo-2'-phenylspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C52H59Cl3N3O10P/c1-30(2)58(31(3)4)69(64-24-18-21-56)63-23-17-12-11-16-22-57-46(59)34-26-38(54)43-44(45(34)55)52(68-47(43)60)35-25-33(32-19-14-13-15-20-32)39(66-48(61)50(5,6)7)28-40(35)65-41-29-42(37(53)27-36(41)52)67-49(62)51(8,9)10/h13-15,19-20,25-31H,11-12,16-18,22-24H2,1-10H3,(H,57,59) |
InChI Key |
WNXGKJMDPRPEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC(=C2C(=C1Cl)C3(C4=CC(=C(C=C4OC5=C3C=C(C(=C5)OC(=O)C(C)(C)C)C6=CC=CC=C6)OC(=O)C(C)(C)C)Cl)OC2=O)Cl)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


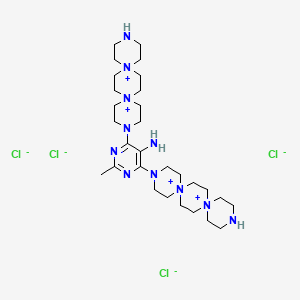
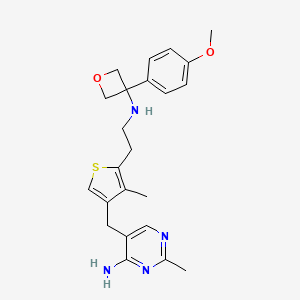
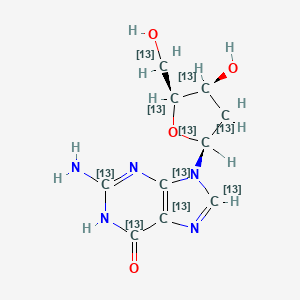
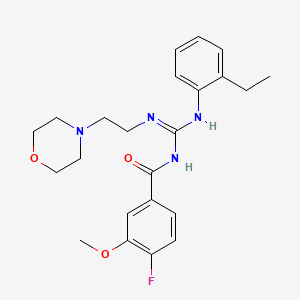

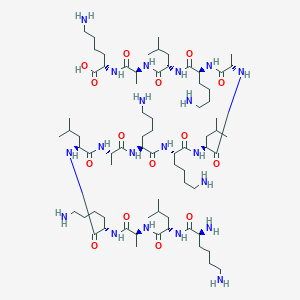
![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)
